![molecular formula C15H20ClNO3 B5367128 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5367128.png)
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as “CHF5074” and is a promising drug candidate for the treatment of Alzheimer's disease.
Mechanism of Action
CHF5074 exerts its neuroprotective effects through multiple mechanisms. It can inhibit the formation of Aβ plaques by reducing the production of amyloid precursor protein (APP) and increasing the clearance of Aβ from the brain. CHF5074 can also reduce neuroinflammation and oxidative stress, which are key contributors to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CHF5074 has been shown to have a range of biochemical and physiological effects in animal models of Alzheimer's disease. It can reduce the levels of Aβ and tau proteins in the brain, which are both implicated in the pathogenesis of Alzheimer's disease. CHF5074 can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of CHF5074 is its high specificity for the target enzymes involved in the production and clearance of Aβ. This makes it a promising drug candidate for the treatment of Alzheimer's disease. However, CHF5074 has some limitations for lab experiments, including its relatively low solubility and stability in water, which can make it difficult to administer and store.
Future Directions
There are several future directions for research on CHF5074. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective delivery methods for CHF5074, such as nanoparticles or liposomes. Additionally, further studies are needed to investigate the long-term safety and efficacy of CHF5074 in animal models and humans. Finally, there is a need for clinical trials to evaluate the potential therapeutic effects of CHF5074 in Alzheimer's disease patients.
Conclusion:
In conclusion, CHF5074 is a promising drug candidate for the treatment of Alzheimer's disease. It has been extensively studied for its neuroprotective properties and ability to reduce the accumulation of Aβ plaques in the brain. CHF5074 exerts its effects through multiple mechanisms, including the inhibition of Aβ production and clearance, and the reduction of neuroinflammation and oxidative stress. While CHF5074 has some limitations for lab experiments, it has several future directions for research, including optimization of the synthesis method, development of more effective delivery methods, and clinical trials to evaluate its therapeutic potential.
Synthesis Methods
The synthesis of CHF5074 involves a multi-step process that begins with the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst to form the final product, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide.
Scientific Research Applications
CHF5074 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to have neuroprotective properties and can reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease. CHF5074 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-14(20-12-7-5-11(16)6-8-12)15(18)17-10-13-4-3-9-19-13/h5-8,13-14H,2-4,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMEKWFLCWKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.